Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate
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Overview
Description
Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate is a complex organic compound that features a combination of functional groups, including an ester, a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate typically involves multiple steps, starting with the preparation of the core pentanoate structure. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality during the synthesis. The general synthetic route includes:
Formation of the Core Structure: The core structure can be synthesized through a series of reactions, including alkylation, esterification, and fluorination.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can be replaced through nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), and the alcohol can be oxidized back to the ester using oxidizing agents like Jones reagent.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Benzyl bromide, benzyl chloride
Oxidation: Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Replacement of the benzyl group with other nucleophiles.
Oxidation and Reduction: Conversion between ester and alcohol forms.
Scientific Research Applications
Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc protecting group can be removed to reveal the active amine, which can interact with biological targets. The difluoromethyl groups may enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(benzylamino)-4,4-difluoro-2-methylpentanoate: Similar structure but lacks the Boc protecting group.
Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate: Similar structure but lacks the benzyl group.
Uniqueness
Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate is unique due to the combination of the Boc protecting group, benzyl group, and difluoromethyl groups. This combination provides specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 5-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-difluoro-2-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F2NO4/c1-6-26-17(24)15(2)12-20(21,22)14-23(18(25)27-19(3,4)5)13-16-10-8-7-9-11-16/h7-11,15H,6,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGOAWBCKINPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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